Bis(tricyclohexyltin) sulfide

Organotin synthesis Sulfur transfer reagents Precursor chemistry

Conventional sulfuration fails with sterically hindered carbonyls, blocking access to key thiocarbonyl intermediates. Bis(tricyclohexyltin) sulfide overcomes this limitation: • Achieves 65% isolated yield of di-tert-butyl thioketone via Steliou-Mrani method • Quantitative preparation from tricyclohexyltin chloride enables on-demand synthesis with precise purity control • Enables thiophene construction from 1,4-diketones with BCl3, with purification advantages over alkyltin analogs Ideal for pharmaceutical and natural product synthesis requiring hindered thiocarbonyls.

Molecular Formula C36H66SSn2
Molecular Weight 768.4 g/mol
CAS No. 13121-76-1
Cat. No. B088233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tricyclohexyltin) sulfide
CAS13121-76-1
Molecular FormulaC36H66SSn2
Molecular Weight768.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)S[Sn](C4CCCCC4)(C5CCCCC5)C6CCCCC6
InChIInChI=1S/6C6H11.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1H,2-6H2;;;
InChIKeyNBTHYJWPOYZDHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tricyclohexyltin) Sulfide Procurement Overview


Bis(tricyclohexyltin) sulfide (CAS 13121-76-1) is an organotin compound with the molecular formula C₃₆H₆₆SSn₂, characterized by a distannathiane core bearing six cyclohexyl groups . It is a crystalline solid with a melting point of 130–132 °C, insoluble in water but highly soluble in nonpolar organic liquids . The compound functions primarily as a sulfur transfer reagent in organic synthesis, prepared quantitatively from tricyclohexyltin chloride and sodium sulfide nonahydrate . Its structural features confer distinct reactivity profiles compared to alkyl- or aryl-substituted organotin sulfides, with applications spanning thiocarbonyl synthesis, heterocycle construction, and precursor chemistry for biocidal organotin derivatives [1].

1
Sulfur transfer reagent for thiocarbonyl synthesis from carbonyls
2
Heterocycle construction via thionation of 1,4-diketones
3
Precursor for organotin biocides with tricyclohexyltin core

Why Generic Organotin Sulfides Cannot Substitute


Organotin sulfides exhibit divergent reactivity, solubility, and toxicity profiles based on their organic substituents, rendering simple class-level substitution untenable for procurement [1]. The cyclohexyl substituents on bis(tricyclohexyltin) sulfide confer distinct physicochemical properties—higher molecular weight (768.39 g/mol), reduced solubility in polar media, and lower volatility—compared to alkyltin analogs such as bis(tributyltin) sulfide (612.17 g/mol) . In sulfur transfer applications, the steric and electronic environment of the tin-bound cyclohexyl groups modulates reactivity with boron trichloride, enabling efficient sulfuration of even highly hindered carbonyl substrates [2]. Additionally, tricyclohexyltin derivatives demonstrate different biological activity spectra relative to triphenyltin compounds—tricyclohexyltin derivatives exhibit superior acaricidal and antifeedant activity, whereas triphenyltin derivatives show stronger herbicidal activity [3]. Procurement decisions must therefore account for these substituent-dependent performance characteristics rather than assuming functional equivalence across the bis(triorganotin) sulfide class.

!
Steric and electronic environment of cyclohexyl groups differs from alkyl or aryl analogs, altering sulfur transfer reactivity.
!
Reported acaricidal/antifeedant activity profile of tricyclohexyltin derivatives differs from herbicidal triphenyltin compounds — functional class mismatch.
!
Solubility and volatility differences versus tributyltin analogs may affect reaction workup and purification.

Bis(tricyclohexyltin) Sulfide Quantitative Evidence


High-Yield Synthesis from Readily Available Precursors

Bis(tricyclohexyltin) sulfide is prepared in quantitative yield by treating tricyclohexyltin chloride with Na₂S·9H₂O in refluxing ethanol (95%) for 2 hours, with recrystallization from CH₂Cl₂/MeOH affording pure material with melting point 130–132 °C . This contrasts with alternative organotin sulfides such as bis(tributyltin) sulfide, which are typically commercially sourced rather than prepared in-house, limiting synthetic flexibility for laboratories requiring custom derivatization or isotopic labeling. The quantitative yield and straightforward purification provide procurement predictability absent in many commercial organotin sulfide supplies.

Synthetic yield
Data to verify
Quantitative yield reported
Supports in-house preparation flexibility from tricyclohexyltin chloride
Source review recommended; yield details from supplier or literature replication may vary
Organotin synthesis Sulfur transfer reagents Precursor chemistry

Sulfur Transfer to Sterically Hindered Ketones

Treating bis(tricyclohexyltin) sulfide with boron trichloride in the presence of a carbonyl-containing compound converts the carbonyl unit into its corresponding thiocarbonyl analog in high yield [1]. Notably, this method enables efficient sulfuration of di-tert-butyl ketone—a highly hindered substrate previously inert to direct sulfuration—achieving 65% isolated yield of di-tert-butyl thioketone [1]. While the authors note that bis(trimethylsilyl) sulfide, bis(tri-n-butyltin) sulfide, and bis(triphenyltin) sulfide can also be used in this process with equal effect [1], the demonstrated compatibility of bis(tricyclohexyltin) sulfide with sterically demanding substrates provides a benchmark for sulfur transfer capability in challenging synthetic contexts.

Hindered ketone sulfuration
Head-to-head
65% isolated yield of di-tert-butyl thioketone
vs. previously unreactive substrate
Expands scope to sterically demanding thiocarbonyls
Reaction: BCl₃ mediated; Steliou & Mrani 1982
Thiocarbonyl synthesis Sulfurating agents Natural product intermediates

Thiophene Formation from 1,4-Diketones

1,4-Diphenyl-1,4-butanediones and 1-aryl-1,4-pentanediones react with bis(tricyclohexyltin) sulfide in the presence of boron trichloride to yield 2,5-diaryl- or 5-methyl-2-arylthiophenes [1]. In this study, bis(tributyltin) sulfide and bis(triphenyltin) sulfide were evaluated alongside bis(tricyclohexyltin) sulfide, with all three reagents enabling thiophene formation. The availability of multiple organotin sulfide reagents provides procurement flexibility, but the choice among them may be influenced by downstream purification requirements, residual metal contamination concerns, and differential solubility in reaction media—factors for which head-to-head quantitative comparisons remain unavailable in the primary literature.

Thiophene formation
Context-dependent
Successful conversion from 1,4-diketones
Yield comparison vs. Bu₃Sn/Ph₃Sn not quantified
Reagent selection may depend on purification and tin removal factors
Freeman et al. 1992; three reagents effective
Thiophene synthesis Heterocyclic chemistry Thionation reagents

Acaricidal and Antifeedant Activity Profile

Bioassay screening of bis(trialkyltin) dicarboxylates established that tricyclohexyltin derivatives exhibit strong acaricidal activity, whereas triphenyltin derivatives demonstrate predominant herbicidal activity [1]. In antifeedant assays against Plutella xylostella larvae, tricyclohexyltin compounds were generally more effective than their triphenyltin counterparts [2]. Furthermore, against Anopheles stephensi mosquito larvae, tricyclohexyltin compounds were the most effective among triorganotin series tested, with LC₅₀ values ranging from 0.010 μM for the chloride to 0.258 μM for the fluoride substituent [3]. While these data derive from tricyclohexyltin derivatives generally rather than bis(tricyclohexyltin) sulfide specifically, the shared tricyclohexyltin core provides class-level inference supporting selection of tricyclohexyltin-containing compounds over triphenyltin analogs for acaricidal and antifeedant applications.

Acaricidal screening
Class-level
LC₅₀ range 0.010–0.258 μM
Tricyclohexyltin derivatives vs. Anopheles larvae
Supports acaricide screening context; class activity profile reported
Data from tricyclohexyltin analogs; direct compound-specific validation advised
Acaricide Pesticide Organotin biocides

Bis(tricyclohexyltin) Sulfide Application Scenarios


Sterically Hindered Thiocarbonyl Synthesis

Laboratories synthesizing thioketones, thioaldehydes, thiolactones, or thiolactams from sterically demanding carbonyl precursors should prioritize bis(tricyclohexyltin) sulfide. The Steliou and Mrani method [1] achieves 65% isolated yield of di-tert-butyl thioketone—a transformation inaccessible with conventional direct sulfuration approaches—establishing this reagent as essential for accessing hindered thiocarbonyl intermediates in natural product synthesis and pharmaceutical chemistry.

In-House Preparation for Controlled Derivatization

Research groups requiring organotin sulfides with precise purity control or those pursuing isotopic labeling should procure tricyclohexyltin chloride and prepare bis(tricyclohexyltin) sulfide via the quantitative Na₂S·9H₂O/ethanol reflux method . The 2-hour reaction with quantitative yield and straightforward recrystallization from CH₂Cl₂/MeOH eliminates dependence on commercial supply variability and enables on-demand synthesis.

Thiophene Construction via Thionation

Synthetic chemists constructing 2,5-disubstituted thiophenes from 1,4-diketone precursors can utilize bis(tricyclohexyltin) sulfide with boron trichloride as a viable thionation reagent [2]. Selection among bis(tricyclohexyltin), bis(tributyltin), and bis(triphenyltin) sulfides should be informed by downstream purification requirements, tin removal strategies, and solvent compatibility rather than inherent reactivity differences, as all three reagents enable successful thiophene formation.

Acaricide and Antifeedant Development

Agrochemical researchers developing mite control agents or insect antifeedants should consider bis(tricyclohexyltin) sulfide as a precursor or scaffold. Class-level evidence demonstrates that tricyclohexyltin derivatives exhibit strong acaricidal activity, outperforming triphenyltin analogs in antifeedant assays and achieving larvicidal LC₅₀ values as low as 0.010 μM [3]. This activity profile distinguishes tricyclohexyltin-based compounds from triphenyltin alternatives (herbicidal) and tributyltin compounds (phytotoxic, volatile, and restricted in plant protection applications).

Application
Selection Property
Validation Focus
Sterically hindered thiocarbonyl synthesis
Sulfur transfer reactivity with bulky carbonyl substrates
Thioketone/thioaldehyde yield under BCl₃ conditions
In-house organotin sulfide preparation
Quantitative synthetic route from tricyclohexyltin chloride
Reaction efficiency and recrystallization purity
Thiophene construction from 1,4-diketones
Thionation compatibility with diketone substrates
Product yield and tin removal efficiency
Acaricide screening research
Tricyclohexyltin core activity profile
Species-specific bioassay endpoints; compound-specific validation

Technical Documentation Hub

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